molecular formula C11H9ClN2O B2482560 3-Chloro-4-(pyridin-3-yloxy)aniline CAS No. 25935-37-9

3-Chloro-4-(pyridin-3-yloxy)aniline

Cat. No.: B2482560
CAS No.: 25935-37-9
M. Wt: 220.66
InChI Key: HUHJCGBQPHGZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Aryloxyaniline Derivatives in Chemical Science

Aryloxyaniline derivatives represent a class of organic compounds characterized by an aniline (B41778) ring linked to an aryl group through an ether bond. This structural motif is of considerable interest in chemical science, particularly in the realm of drug discovery and materials science. The combination of the electron-rich aniline moiety and the versatile aryloxy group imparts a range of physicochemical properties that can be fine-tuned through synthetic modifications. In medicinal chemistry, aryloxyaniline scaffolds are found at the core of numerous kinase inhibitors, a class of drugs that target specific enzymes involved in cell signaling pathways, which are often dysregulated in diseases like cancer. The flexibility of the ether linkage and the potential for substitution on both aromatic rings allow for the precise spatial arrangement of functional groups, enabling high-affinity binding to target proteins.

Structural Features and Core Heterocyclic Motifs in 3-Chloro-4-(pyridin-3-yloxy)aniline

The molecular architecture of this compound is defined by a strategic combination of a substituted aniline ring and a pyridine (B92270) ring, connected by an ether linkage. The aniline component is chlorinated at the 3-position, a modification that can influence the compound's electronic properties and metabolic stability. The pyridyloxy group, attached at the 4-position of the aniline ring, introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt formation, often crucial for drug-receptor interactions and pharmaceutical formulation.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Structure Aniline
Substituent at C3 Chlorine
Substituent at C4 Pyridin-3-yloxy
Key Heterocycle Pyridine
Linkage Ether (-O-)

Overview of Research Trajectories for Related Aniline and Pyridine Compounds

The research landscape for aniline and pyridine derivatives is extensive and continues to expand, driven by their proven utility in medicinal chemistry. Aniline-based compounds are integral to the synthesis of a wide array of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents. mdpi.comnih.gov Similarly, the pyridine scaffold is a cornerstone in drug development, with its derivatives demonstrating a broad spectrum of pharmacological activities. researchgate.netresearchgate.net

A significant research trajectory for compounds combining these motifs, such as this compound, is in the development of kinase inhibitors for targeted cancer therapy. For instance, this compound is a known intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of certain types of cancer. google.comgoogle.comresearchgate.net The general synthetic strategy often involves the reaction of a substituted aniline, like this compound, with another molecular fragment to construct the final drug molecule. researchgate.net Research in this area focuses on optimizing reaction conditions to improve yield and purity, as well as designing novel derivatives with enhanced potency and selectivity. nih.gov

Furthermore, related chloro-substituted aniline derivatives are utilized as intermediates in the synthesis of other notable kinase inhibitors, such as Lapatinib and Neratinib, highlighting the importance of this structural class in modern oncology drug discovery. innospk.compharmaffiliates.com

Rationale and Scope of Academic Inquiry into this compound

The academic and industrial interest in this compound stems primarily from its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. The rationale for its investigation can be summarized as follows:

Synthetic Utility: Its structure is pre-organized to facilitate the efficient construction of complex drug molecules. The amino group serves as a handle for forming amide or urea linkages, which are common in kinase inhibitors. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies: By modifying the aniline and pyridine rings of this intermediate, researchers can systematically explore how changes in the molecular structure affect the biological activity of the final compounds. This is a fundamental aspect of rational drug design.

Process Chemistry and Optimization: A significant area of inquiry involves the development of efficient, scalable, and cost-effective synthetic routes to this compound and its subsequent conversion to active pharmaceutical ingredients. researchgate.net

The scope of academic inquiry encompasses the development of novel synthetic methodologies, the exploration of its utility in creating new chemical entities for biological screening, and the investigation of its chemical properties to better understand its reactivity and potential applications. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in the drug development pipeline remains paramount.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-pyridin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHJCGBQPHGZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Chloro 4 Pyridin 3 Yloxy Aniline

Established Synthetic Routes to Substituted Aryloxyanilines

The synthesis of substituted aryloxyanilines, the structural class to which 3-chloro-4-(pyridin-3-yloxy)aniline belongs, relies on a portfolio of well-established organic reactions. These methods provide versatile pathways to construct the diaryl ether bond and introduce the aniline (B41778) functional group.

Nucleophilic Aromatic Substitution Reactions for Ether Linkage Formation

Nucleophilic aromatic substitution (SNA r) is a fundamental method for forming aryl-oxygen bonds. wikipedia.orguomustansiriyah.edu.iq In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org For the synthesis of aryloxyanilines, this often involves the reaction of a substituted phenol (B47542) with an activated aryl halide. The aromatic ring of the aryl halide must be rendered electrophilic enough to be attacked by the phenoxide nucleophile, a condition usually met by the presence of electron-withdrawing groups ortho or para to the leaving group. uomustansiriyah.edu.iqlibretexts.org

The Ullmann condensation, a copper-catalyzed variant of nucleophilic aromatic substitution, is a powerful tool for the synthesis of diaryl ethers. tandfonline.comwikipedia.org This reaction can be performed with aryl halides and phenols, often at elevated temperatures. wikipedia.org Modern modifications of the Ullmann reaction have introduced the use of ligands and various copper sources (e.g., CuI, Cu2O) to facilitate the coupling under milder conditions, broadening the substrate scope and improving yields. organic-chemistry.orgacs.org

Reaction TypeKey FeaturesTypical Reagents
SNAr Requires an activated aryl halide with electron-withdrawing groups.Substituted phenol, strong base (e.g., NaH, K2CO3), aryl halide.
Ullmann Condensation Copper-catalyzed reaction, often requiring high temperatures.Phenol, aryl halide, copper catalyst (e.g., Cu, CuI, Cu2O), base (e.g., K2CO3, Cs2CO3).

Reductive Amination Strategies for Aniline Moiety Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including anilines. rsc.orgrsc.org This two-step process, which can often be performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.com Catalytic hydrogenation can also be used for the reduction step. rsc.org

While direct alkylation of amines is possible, it often leads to over-alkylation. masterorganicchemistry.com Reductive amination provides a more controlled approach to mono-alkylation. rsc.org For the synthesis of primary anilines, a key precursor is often a nitroaromatic compound, which can be reduced to the corresponding aniline.

Cross-Coupling Reactions for Aryl-Heteroaryl Bond Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen and carbon-oxygen bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides or triflates with primary or secondary amines to form arylamines. wikipedia.orgrsc.org This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

These cross-coupling methods offer an alternative to traditional methods like the Ullmann condensation, often proceeding under milder conditions and with higher efficiency. wikipedia.org

Multi-Step Synthetic Sequences from Readily Available Precursors

The synthesis of complex molecules like this compound often necessitates multi-step reaction sequences. researchgate.net A common strategy involves the initial synthesis of a key intermediate, which is then further functionalized. For instance, a substituted nitrobenzene (B124822) can be prepared and subsequently reduced to the corresponding aniline.

A representative multi-step synthesis could involve:

Fluorine Displacement: A dichloronitrobenzene can undergo a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by fluoride. google.com

Hydrogenation Reduction: The nitro group of the resulting fluoronitrobenzene derivative is then reduced to an amino group, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). google.com

Salt Formation: The final aniline product can be converted to its hydrochloride salt for improved stability and handling. google.com

Specific Synthetic Approaches for this compound

The synthesis of this compound requires the specific assembly of its constituent parts: the 3-chlorophenol, the 3-hydroxypyridine (B118123), and the aniline functionality.

Precursor Synthesis and Functionalization

A plausible and documented synthetic route to this compound proceeds through the following key steps:

A common starting material is 3,4-dichloronitrobenzene. This precursor undergoes a nucleophilic aromatic substitution reaction with 3-hydroxypyridine. In this step, the hydroxyl group of 3-hydroxypyridine acts as a nucleophile, displacing the chlorine atom at the 4-position of 3,4-dichloronitrobenzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

The resulting intermediate, 3-chloro-4-(pyridin-3-yloxy)nitrobenzene, is then subjected to a reduction of the nitro group to form the target aniline. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid can be employed.

This sequence provides an efficient pathway to this compound, leveraging well-established and reliable chemical transformations.

Optimized Reaction Conditions and Catalytic Systems

The formation of the pyridyl aryl ether core of this compound is most commonly achieved through an Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide, catalyzed by a copper-based system. A plausible and widely utilized approach for this specific molecule involves the reaction of 3-chloro-4-nitrophenol (B188101) with a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine).

Catalytic Systems: Copper(I) salts, such as copper(I) iodide (CuI), are the most frequently employed catalysts for Ullmann ether synthesis. organic-chemistry.orgwikipedia.org The catalytic activity can be significantly enhanced by the use of ligands that stabilize the copper center and facilitate the reaction. Common ligands include diamines, amino acids, and phenanthrolines. For the synthesis of pyridyl aryl ethers, ligands like N,N-dimethylglycine and picolinic acid have been shown to be effective. nih.gov Palladium-based catalysts have also been explored for C-O bond formation, often offering milder reaction conditions and broader substrate scope. organic-chemistry.org

Reaction Conditions: The Ullmann condensation traditionally requires high temperatures, often exceeding 150°C, and polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org A strong base is necessary to deprotonate the phenol, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. The choice of base can significantly impact the reaction rate and yield, with the more soluble and basic Cs₂CO₃ often providing better results, albeit at a higher cost.

The subsequent step, the reduction of the nitro group of the intermediate, 4-(pyridin-3-yloxy)-3-chloronitrobenzene, to the desired aniline, requires a chemoselective method that does not affect the chloro substituent or the pyridine (B92270) ring. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and the production of water as the only byproduct. google.com

Catalytic Systems for Reduction: A variety of catalysts can be used for the selective reduction of nitroarenes. Palladium on carbon (Pd/C) is a common and effective catalyst. google.com To prevent dehalogenation, which can be a significant side reaction, sulfided platinum catalysts or the addition of inhibitors like morpholine (B109124) can be employed. organic-chemistry.org Iron-based catalysts, in the form of iron powder in acidic media or more advanced iron complexes, also offer a cost-effective and environmentally benign alternative for nitro group reduction. researchgate.net

ParameterOptimized ConditionRationale
Ether Formation
CatalystCuI with a ligand (e.g., N,N-dimethylglycine)Enhances catalytic activity and solubility. nih.gov
BaseCs₂CO₃Stronger base, higher solubility, often leads to better yields.
SolventDMF or NMPHigh boiling point, effectively solubilizes reactants. wikipedia.org
Temperature120-160 °CProvides sufficient energy to overcome the activation barrier.
Nitro Reduction
CatalystPd/C or Sulfided Pt/CHigh activity for nitro reduction with selectivity against dehalogenation. organic-chemistry.orggoogle.com
Reducing AgentH₂ gasClean and efficient, produces water as a byproduct. google.com
SolventMethanol or EthanolGood solubility for the substrate and catalyst.
Pressure1-10 atm H₂Sufficient for reduction without requiring specialized high-pressure equipment.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and purity of this compound requires careful control of the reaction parameters in both the ether formation and nitro reduction steps.

Yield Optimization: In the Ullmann condensation, the choice of the halide on the pyridine ring is critical; 3-iodopyridine (B74083) is generally more reactive than 3-bromopyridine, leading to higher yields and shorter reaction times, though it is more expensive. wikipedia.org The use of an appropriate ligand in stoichiometric or catalytic amounts can significantly improve the yield by preventing catalyst deactivation and promoting the desired coupling. nih.gov An excess of the less expensive reactant, typically the phenol, can also be used to drive the reaction to completion.

For the nitro reduction step, catalyst loading and reaction time are key parameters. A higher catalyst loading can increase the reaction rate but may also promote side reactions like dehalogenation. Therefore, finding the optimal balance is crucial. The reaction progress should be carefully monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing over-reduction and byproduct formation.

Purity Enhancement: Purification of the intermediate diaryl ether is often necessary to ensure a clean reduction step. This can be achieved by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

The final product, this compound, being a basic compound, can be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., HCl) to form the water-soluble hydrochloride salt of the aniline, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free aniline, which can be extracted back into an organic solvent. sigmaaldrich.com Final purification is typically achieved by recrystallization or column chromatography.

TechniqueApplication StagePurpose
Column ChromatographyIntermediate & Final ProductSeparation of compounds with different polarities.
RecrystallizationIntermediate & Final ProductPurification of solid compounds based on solubility differences.
Acid-Base ExtractionFinal ProductSeparation of the basic aniline from non-basic impurities. sigmaaldrich.com
Treatment with Activated CarbonFinal ProductRemoval of colored impurities.

Emerging Synthetic Innovations and Green Chemistry Considerations

Recent advances in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These innovations are applicable to the synthesis of this compound, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of new catalytic systems is a cornerstone of modern organic synthesis. For the Ullmann ether synthesis, research has focused on creating more active copper catalysts that can operate under milder conditions and with lower catalyst loadings. This includes the use of well-defined copper-ligand complexes and nanoparticle catalysts. mdpi.com Palladium-catalyzed C-O coupling reactions have also emerged as a powerful alternative, often proceeding at lower temperatures and with a broader substrate scope. organic-chemistry.org

In the context of nitro group reduction, significant progress has been made in developing catalysts with high chemoselectivity. This is particularly important for substrates like 4-(pyridin-3-yloxy)-3-chloronitrobenzene, which contains a reducible nitro group and a halogen atom susceptible to hydrogenolysis. Novel catalysts, such as bimetallic nanoparticles (e.g., NiS₂/Fe₃S₄) and supported metal catalysts on materials like ceria, have shown promise in the selective reduction of nitroarenes with high efficiency and the ability to be recycled. rsc.orgnih.gov

Flow Chemistry and Continuous Manufacturing Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automated, continuous production. The synthesis of diaryl ethers and the reduction of nitro compounds are amenable to flow chemistry approaches.

For diaryl ether synthesis, packed-bed reactors containing a supported catalyst can be used, allowing for the continuous conversion of reactants into products with easy separation of the catalyst. mdpi.comacs.org Similarly, continuous hydrogenation for the reduction of the nitro group can be performed in flow reactors, providing excellent control over reaction parameters and minimizing the risks associated with handling hydrogen gas. rsc.orgresearchgate.netnih.gov The integration of these steps into a sequential flow process could enable the continuous manufacturing of this compound from its precursors.

Sustainable Synthesis Protocols

Green chemistry principles are increasingly being incorporated into synthetic routes to minimize environmental impact. For the synthesis of this compound, several green strategies can be considered.

Use of Greener Solvents: Replacing traditional high-boiling polar aprotic solvents like DMF and NMP with more environmentally friendly alternatives such as deep eutectic solvents (DES) or even water for the Ullmann reaction is an active area of research. nih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for the Ullmann coupling compared to conventional heating. researchgate.netacs.org

Catalyst Recycling: The use of heterogeneous or magnetically separable catalysts for both the ether formation and nitro reduction steps allows for easy recovery and reuse of the catalyst, reducing cost and waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. While the Ullmann reaction itself has moderate atom economy, improvements can be made by optimizing reaction conditions to minimize byproduct formation.

Green Chemistry ApproachApplicationBenefit
Use of Deep Eutectic SolventsUllmann CondensationBiodegradable and less toxic alternative to traditional solvents. nih.gov
Microwave-Assisted SynthesisUllmann CondensationReduced reaction times and energy consumption. researchgate.netacs.org
Heterogeneous CatalysisEther Formation & Nitro ReductionEasy catalyst separation and recycling. rsc.org
Flow ChemistryEntire SynthesisEnhanced safety, efficiency, and potential for automation. mdpi.comacs.orgrsc.orgresearchgate.netnih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 4 Pyridin 3 Yloxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, a substituted benzene (B151609) ring containing an amino group, is central to many of its characteristic reactions. The amino group is a strong activating group, while the chloro and pyridinyloxy groups are deactivating. This complex interplay of electronic effects governs the regioselectivity and feasibility of various transformations.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The amino group of the aniline ring is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. byjus.comchemistrysteps.com However, the positions ortho and para to the amino group in 3-Chloro-4-(pyridin-3-yloxy)aniline are already substituted (position 4 with the pyridinyloxy group and position 3 with chlorine). The remaining ortho position (position 5) and the meta position (position 6) are potential sites for electrophilic attack.

Due to the strong activating nature of the amino group, direct electrophilic substitution reactions on anilines, such as halogenation and nitration, can be challenging to control and may lead to multiple substitutions and oxidation of the aniline ring. libretexts.org To achieve mono-substitution and prevent undesirable side reactions, the amino group is often protected, for instance, by acetylation to form an acetanilide. This temporary modification attenuates the activating effect of the amino group, allowing for more controlled reactions. libretexts.org Following the electrophilic substitution, the acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org

While specific examples of electrophilic substitution on this compound are not extensively reported in publicly available literature, the general principles of aniline chemistry suggest that reactions like nitration or halogenation would likely require protection of the amino group to achieve selective substitution at the available positions on the aniline ring.

Acylation, Alkylation, and Arylation Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the HCl formed. This reaction results in the formation of an amide. For instance, the acylation of a similar compound, 3-chloro-4-(4'-chlorophenoxy)aniline, with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) proceeds to form the corresponding N-acylated product.

Alkylation of the amine group can be achieved using alkyl halides. The primary amine can be converted to a secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt, depending on the reaction conditions and the amount of alkylating agent used.

Arylation reactions, which form a new carbon-nitrogen bond with an aryl group, can also occur at the amine functionality, often catalyzed by transition metals.

These reactions are fundamental in modifying the properties of the parent molecule and are widely used in the synthesis of more complex derivatives.

Condensation Reactions, Including Schiff Base Formation

The primary amine group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases are a versatile class of compounds with a wide range of applications, including in the synthesis of biologically active molecules. The formation of a Schiff base from this compound would introduce a new functional group, the imine, which can participate in further chemical transformations. For example, a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which are Schiff bases, has been conducted to evaluate their potential as enzyme inhibitors.

Reactant 1Reactant 2Product TypeReaction Conditions
This compoundAldehyde/KetoneSchiff Base (Imine)Typically acid or base catalyzed, with removal of water

Reactivity of the Pyridine Moiety

The pyridine ring in this compound possesses its own distinct reactivity profile, which is influenced by the electron-withdrawing nature of the nitrogen atom.

Reactions at the Pyridine Nitrogen (e.g., Quaternization, N-Oxidation)

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles.

Quaternization is the reaction of the pyridine nitrogen with an alkyl halide (e.g., methyl iodide) to form a pyridinium (B92312) salt. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring and making it more susceptible to nucleophilic attack.

N-Oxidation involves the treatment of the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), to form a pyridine N-oxide. This transformation also modifies the reactivity of the pyridine ring, facilitating certain substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) , particularly at the 2- and 4-positions, especially if a good leaving group is present at these positions. The ether linkage at the 3-position of the pyridine ring in this compound is generally stable and not a typical leaving group for SNA_r reactions. However, functionalization at other positions of the pyridine ring could be achieved through multi-step synthetic sequences. For example, a regioselective 3,4-difunctionalization of 3-chloropyridines has been reported via the formation of a 3,4-pyridyne intermediate.

Reactivity of the Ether Linkage

The diaryl ether linkage is a critical structural motif, and its reactivity under various conditions is of significant interest.

Cleavage Mechanisms (e.g., Hydrolysis, Hydrogenolysis)

The cleavage of the C-O bond in diaryl ethers is a challenging chemical transformation due to the inherent stability of the aromatic ether bond. Generally, harsh conditions are required to effect this cleavage.

Hydrolysis: Acid-catalyzed cleavage is a common method for breaking ether bonds. The reaction is typically initiated by protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack. However, in the case of diaryl ethers like this compound, this process is significantly hindered. The carbon atoms of both aromatic rings are sp² hybridized and are sterically shielded, making them poor substrates for SN2 attack. Furthermore, the formation of an aryl cation, which would be necessary for an SN1 pathway, is highly unfavorable. Therefore, simple hydrolysis of the ether linkage in this compound is not readily achieved under standard acidic conditions.

Hydrogenolysis: Catalytic hydrogenolysis is another potential method for ether bond cleavage. This typically involves the use of a metal catalyst, such as palladium or nickel, and a source of hydrogen. The reaction proceeds by the oxidative addition of the C-O bond to the metal center, followed by hydrogenolysis. While effective for some ethers, the success of this method for diaryl ethers is highly dependent on the specific substrate and reaction conditions. For this compound, the presence of a chlorine substituent on the aniline ring and the nitrogen atom in the pyridine ring could influence the catalytic activity and selectivity of the hydrogenolysis process.

Stability Under Various Chemical Conditions

The ether linkage in this compound is generally stable under a range of chemical conditions, a property characteristic of diaryl ethers.

ConditionStability of Ether Linkage
Acidic Generally stable to dilute acids. Strong, concentrated acids at high temperatures may lead to slow cleavage.
Basic Highly stable. The ether bond is not susceptible to cleavage by common bases.
Oxidative The aromatic rings are more likely to undergo oxidation before the ether linkage is cleaved under typical oxidative conditions.
Reductive Generally stable, although specific conditions for hydrogenolysis can lead to cleavage.

This table provides a general overview of the stability of the diaryl ether linkage in this compound under different chemical environments.

Mechanistic Investigations of Key Transformations

The synthesis of this compound itself provides a key transformation for mechanistic study, typically proceeding via a nucleophilic aromatic substitution (SNAr) reaction.

Studies of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The formation of the diaryl ether bond in this compound likely occurs through an SNAr reaction. In this process, a nucleophile (in this case, the phenoxide derived from 3-hydroxypyridine (B118123) or the anion of 4-amino-2-chlorophenol) attacks an activated aryl halide. The presence of electron-withdrawing groups on the aromatic ring being attacked facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

In the synthesis of this compound, if 3-chloropyridine (B48278) is the electrophile, the electron-withdrawing effect of the pyridine nitrogen activates the ring towards nucleophilic attack by the phenoxide. Conversely, if an activated derivative of the chloroaniline is used, the reaction would proceed in a similar manner. The chlorine atom on the aniline ring also contributes to the electrophilicity of the ring.

Concerted vs. Stepwise Reaction Pathways

The SNAr reaction can proceed through either a stepwise or a concerted mechanism.

Stepwise Mechanism: This pathway involves the formation of a distinct, stable intermediate known as a Meisenheimer complex. The nucleophile adds to the aromatic ring, forming a tetrahedral intermediate which is stabilized by resonance. In a subsequent step, the leaving group is expelled to restore aromaticity. This is the more traditionally accepted mechanism for SNAr reactions.

Concerted Mechanism: In a concerted pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate.

The specific pathway for the synthesis of this compound would depend on the specific reactants and reaction conditions. Factors such as the nature of the leaving group, the nucleophilicity of the attacking species, and the stability of the potential Meisenheimer complex all play a role in determining the operative mechanism.

Role of Solvents and Catalysts in Reaction Kinetics

The synthesis of diaryl ethers like this compound is often carried out using the Ullmann condensation, a copper-catalyzed SNAr reaction. wikipedia.org

Solvents: The choice of solvent can significantly impact the rate and yield of the reaction. High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. wikipedia.org These solvents are effective at solvating the metal catalyst and the reactants, facilitating the reaction.

Catalysts: Copper-based catalysts are traditionally used in the Ullmann condensation. wikipedia.org The catalyst, often in the form of copper(I) salts (e.g., CuI, CuBr) or copper powder, plays a crucial role in facilitating the coupling of the aryl halide and the alcohol or phenol (B47542). The exact mechanism of catalysis is complex and can involve the formation of copper-alkoxide or copper-phenoxide intermediates. The presence of ligands, such as diamines or phenanthroline, can also enhance the catalytic activity and improve reaction yields. wikipedia.org

Catalyst SystemTypical SolventsGeneral Observations
Copper(I) salts (e.g., CuI, CuBr)DMF, NMP, DMSOClassic conditions for Ullmann condensation. wikipedia.org
Copper powderHigh-boiling polar solventsOften requires higher temperatures. wikipedia.org
Copper complexes with ligandsVarious polar aprotic solventsCan lead to milder reaction conditions and improved yields.

This table summarizes common catalyst and solvent systems used in Ullmann-type reactions for the synthesis of diaryl ethers.

Advanced Analytical Techniques for Structural Elucidation and Quantification

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 3-Chloro-4-(pyridin-3-yloxy)aniline by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the aniline (B41778) and pyridine (B92270) rings would appear as complex multiplets in the downfield region (typically δ 6.5-8.5 ppm). The protons on the aniline ring are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group, while the pyridine ring protons are affected by the electronegative nitrogen atom and the ether linkage. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbon atoms of the benzene (B151609) and pyridine rings. The chemical shifts of the carbons in the aniline ring are influenced by the chloro and amino substituents, while the ether linkage affects the carbons in both aromatic systems. For instance, the carbon atom bonded to the chlorine would be shifted downfield.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the aniline and pyridine rings, helping to assign the specific positions of the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Specific experimental data for this exact compound is not available in the provided search results. The data below is predicted based on the analysis of similar structures like 3-chloroaniline (B41212) and pyridine derivatives.

Atom TypeTechniquePredicted Chemical Shift (ppm)Notes
Aniline Ring Protons¹H NMR6.5 - 7.5Complex splitting patterns (doublets, doublets of doublets).
Pyridine Ring Protons¹H NMR7.0 - 8.5Signals are typically further downfield than benzene protons due to the electronegative nitrogen.
Amine Protons (-NH₂)¹H NMR3.5 - 5.0Broad singlet, position can vary with solvent and concentration.
Aniline Ring Carbons¹³C NMR115 - 150Chemical shifts are influenced by Cl, -NH₂, and ether oxygen substituents.
Pyridine Ring Carbons¹³C NMR120 - 160Carbon atoms adjacent to nitrogen are typically the most downfield.

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The N-H stretching of the primary amine would appear as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C-O-C stretching of the diaryl ether linkage would produce a strong, characteristic band, typically in the 1200-1270 cm⁻¹ region. Aromatic C=C ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration would be found in the fingerprint region, usually between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound Based on general functional group analysis and data for related compounds like 4-(Pyridin-3-yloxy)aniline and 3-chloropyridine (B48278). nih.govnist.gov

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500 (typically two bands)
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600
Diaryl EtherC-O-C Asymmetric Stretch1200 - 1270
Chloro-AromaticC-Cl Stretch600 - 800

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Molecular Weight Determination: The molecular formula for this compound is C₁₁H₉ClN₂O, corresponding to a molecular weight of approximately 220.66 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of this elemental formula. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the ³⁵Cl (M⁺) and ³⁷Cl (M⁺+2) isotopes.

Fragmentation Analysis: Techniques like Electron Ionization (EI) used in GC-MS would cause the molecule to fragment in a predictable manner. Analysis of these fragment ions helps to piece together the molecular structure. Expected fragmentation pathways could include cleavage of the ether bond, loss of the chloro group, or fragmentation of the pyridine or aniline rings.

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound. bldpharm.comnih.gov LC separates the analyte from any impurities before it enters the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically result in a prominent protonated molecular ion [M+H]⁺, simplifying spectral interpretation. Advanced techniques like LC-ESI-IT-TOF/MS (Liquid Chromatography-Electrospray Ionization-Ion Trap-Time of Flight/Mass Spectrometry) would offer high sensitivity and mass accuracy for both the parent ion and its fragment ions, providing a high degree of confidence in structural identification.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in this compound. The spectrum is expected to show absorption bands corresponding to π → π* transitions within the aniline and pyridine ring systems. researchgate.net The presence of the auxochromic amino group and the ether linkage, along with the chloro substituent, will influence the position and intensity of these absorption maxima. The electronic conjugation between the aniline and pyridine moieties through the ether linkage would likely result in a complex spectrum with multiple absorption bands.

Chromatographic Separation and Detection

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of this compound in a sample. bldpharm.comcalpaclab.com

HPLC with UV Detection: A reversed-phase HPLC method, likely using a C18 column, would be standard for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Because this compound contains strong UV chromophores (the aniline and pyridine rings), a UV detector is highly effective for its detection and quantification. researchgate.net The wavelength for detection would be set at one of the absorption maxima determined by UV-Vis spectroscopy to ensure high sensitivity. Purity analysis is often reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. calpaclab.com

HPLC with Electrochemical Detection (ECD): For trace-level quantification, HPLC coupled with an electrochemical detector (ECD) can offer superior sensitivity and selectivity compared to UV detection. The aniline functional group is electrochemically active and can be readily oxidized at an electrode surface. An HPLC-ECD method, analogous to those developed for similar compounds like 3-chloro-4-fluoroaniline (B193440), would involve applying a specific potential to a working electrode where the analyte undergoes an electrochemical reaction, generating a measurable current. nih.govresearchgate.net This technique is particularly valuable for analyzing low concentrations of the analyte in complex matrices.

Table 3: Summary of Chromatographic Techniques for this compound

TechniqueTypical ColumnCommon DetectorApplication
Reversed-Phase HPLCC18, C8UV-VisPurity assessment, routine quantification. calpaclab.comresearchgate.net
Reversed-Phase HPLCC18, C8Electrochemical (ECD)Trace analysis, quantification in complex matrices. nih.govresearchgate.net
LC-MSC18, BiphenylMass Spectrometer (e.g., ESI-QTOF)Definitive identification, structural confirmation, metabolite analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. For a compound like this compound, UPLC is an invaluable tool for determining purity, quantifying concentration in various samples, and separating it from impurities or related byproducts.

While specific UPLC methods for this compound are not extensively detailed in public literature, the analysis of structurally similar compounds, such as 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, has been noted to involve UPLC techniques. bldpharm.com The metabolic analysis of related compounds like 3-chloro-4-fluoroaniline has also been successfully carried out using HPLC, demonstrating the utility of liquid chromatography for separating and identifying aniline-based molecules and their metabolites. researchgate.net A typical UPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile and water gradient, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection.

Table 1: Representative UPLC Parameters for Analysis of Aniline Derivatives

Parameter Value/Description
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 1 µL

| Detection | UV (254 nm) or Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity and quantifying volatile and semi-volatile substances. For this compound, GC can be employed as a quality control method to determine its purity, with typical assays showing purity levels greater than 98%. tcichemicals.com

The analysis of aniline derivatives by GC is well-established. epa.gov Methods often utilize a capillary column, such as an SE-54, and a specific detector to enhance sensitivity and selectivity. epa.gov For nitrogen-containing compounds like anilines, a Nitrogen-Phosphorus Detector (NPD) is highly effective as it provides excellent sensitivity while minimizing interference from other compounds. epa.gov Alternatively, coupling GC with a Mass Spectrometer (GC-MS) allows for definitive identification of the compound and its isomers based on their mass spectra. nih.gov

Table 2: General GC Conditions for Aniline Derivative Analysis

Parameter Value/Description
Column SE-54 fused silica (B1680970) capillary (or equivalent)
Injector Temperature 250 °C
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Detector Temperature 300 °C
Carrier Gas Helium or Hydrogen

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 280°C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. One of its most common applications in synthetic chemistry is monitoring the progress of a chemical reaction. youtube.com

To monitor the synthesis of this compound, a chemist would spot a TLC plate with three lanes: the starting material(s), the co-spotted reaction mixture, and the pure product standard (if available). youtube.com As the reaction proceeds, aliquots are taken from the reaction vessel at various time intervals and spotted on the plate. The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the reaction's progression. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com

Table 3: Conceptual TLC Monitoring of a Reaction to Form this compound

Time Point Observation on TLC Plate Interpretation
T = 0 hours Strong spot corresponding to starting materials (e.g., Rf = 0.2). No product spot. Reaction has not yet started.
T = 2 hours Fainter starting material spot (Rf = 0.2). New, distinct product spot appears (e.g., Rf = 0.6). Reaction is in progress.

| T = 5 hours | Very faint or absent starting material spot. Strong product spot (Rf = 0.6). | Reaction is nearing or has reached completion. |

Solid-State Characterization

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. To perform SC-XRD on this compound, a high-quality single crystal must first be grown, often by slow evaporation from a suitable solvent. researchgate.net

The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.gov The analysis of other complex heterocyclic molecules has revealed detailed structural parameters, such as the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. nih.govmdpi.com This information is fundamental to understanding the molecule's conformation and intermolecular interactions in the solid state.

Table 4: Representative Crystallographic Data Obtainable from SC-XRD

Parameter Example Data
Chemical Formula C₁₁H₉ClN₂O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2°
Volume (V) 2022 ų
Molecules per unit cell (Z) 8

| Calculated Density | 1.52 g/cm³ |

Note: The data in this table is illustrative and represents the type of information generated from an SC-XRD experiment, based on analyses of similar molecules. mdpi.com

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is another essential X-ray technique used for solid-state characterization. Unlike SC-XRD, which requires a single crystal, PXRD is performed on a bulk sample of finely ground crystalline powder. researchgate.net The resulting diffractogram is a unique "fingerprint" of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is primarily used to:

Identify the crystalline phase of a bulk material.

Assess the sample's phase purity.

Determine the degree of crystallinity.

Track solid-state transformations.

For this compound, PXRD can confirm that a synthesized batch consists of the correct crystalline form and is free from amorphous content or other crystalline impurities. researchgate.netresearchgate.net

Table 5: Example of PXRD Peak Data

Position (°2θ) Relative Intensity (%)
12.5 45
18.8 80
21.3 100
25.1 65

Note: This table represents a hypothetical PXRD pattern.

Thermal Analysis (TGA/DSC) for Thermal Stability and Transitions

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is crucial for determining the thermal stability of this compound. The TGA thermogram would show the temperature at which the compound begins to decompose and the temperature of maximum decomposition (Tmax). researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect thermal events such as melting, crystallization, and glass transitions. researchgate.net For this compound, a DSC scan would clearly show an endothermic peak corresponding to its melting point.

Analysis of the closely related compound 3-Chloro-4-fluoroaniline provides insight into the type of data obtained. Its DSC analysis showed a melting point of 48.05°C, while TGA showed an onset of decomposition at 140°C and a Tmax of 159.97°C. researchgate.net

Table 6: Thermal Properties of a Related Aniline Derivative (3-Chloro-4-fluoroaniline)

Analytical Technique Parameter Value Reference
DSC Melting Point 48.05 °C researchgate.net
TGA Onset of Decomposition 140 °C researchgate.net

Theoretical and Computational Studies of 3 Chloro 4 Pyridin 3 Yloxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-4-(pyridin-3-yloxy)aniline. These methods provide a detailed description of the electronic structure and related characteristics of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed for such calculations. bldpharm.com

Geometry Optimization: The geometry of a molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure. For aniline (B41778) and its derivatives, the optimized geometric parameters, including bond lengths and bond angles, can be calculated. While specific data for this compound is not readily available in the provided search results, the following table illustrates typical optimized geometric parameters for a related compound, 3-chloro-4-methyl aniline, calculated using the B3LYP method. myskinrecipes.com

Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) for a Related Aniline Derivative

Parameter Bond Calculated Value (Å or °)
Bond Length C-C (aromatic) 1.39 - 1.42
C-N ~1.40
C-Cl ~1.74
N-H ~1.01
Bond Angle C-C-C (aromatic) 118 - 122
H-N-H ~112

Note: The data presented in this table is for a related compound, 3-chloro-4-methyl aniline, and serves as an example of the type of data obtained through DFT calculations. myskinrecipes.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. biosynth.com This method is instrumental in predicting electronic absorption spectra, which provides information about the electronic transitions within the molecule. The calculations can determine the excitation energies and oscillator strengths of the electronic transitions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. biosynth.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The distribution of these orbitals provides insight into the charge transfer within the molecule. biosynth.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. fda.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are prone to nucleophilic attack. fda.gov Green areas denote regions of neutral potential. The MEP map can also be used to understand intermolecular interactions, such as hydrogen bonding. fda.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and energetic landscape.

Conformational Analysis and Energy Landscapes

Conformational analysis is performed to identify the different spatial arrangements of a molecule (conformers) and their relative energies. By scanning the potential energy surface, it is possible to locate the low-energy conformations and the transition states that connect them. bldpharm.com This analysis helps in understanding the flexibility of the molecule and the barriers to rotation around single bonds. bldpharm.com The resulting energy landscape provides a comprehensive view of the conformational preferences of the molecule. sigmaaldrich.com

Investigation of Intermolecular Interactions

The non-covalent interactions of this compound are fundamental to understanding its behavior in a biological system, influencing everything from its solubility to its binding affinity for a target protein. Key intermolecular forces at play include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The aniline moiety of the molecule possesses a primary amine (-NH2) group, which can act as a hydrogen bond donor. The nitrogen and oxygen atoms within the pyridine (B92270) and ether groups, respectively, can serve as hydrogen bond acceptors. These interactions are critical for the molecule's conformation and its ability to fit into the binding pocket of a receptor.

Halogen Bonding: The chlorine atom on the benzene (B151609) ring can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. This can be a significant factor in the molecule's binding orientation and specificity.

π-π Stacking: Both the benzene and pyridine rings are aromatic systems capable of engaging in π-π stacking interactions. These forces, arising from the interactions between the delocalized π-electrons of the aromatic rings, contribute to the stability of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Studies

QSAR and QSRR studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. For this compound, these studies can predict its efficacy as a potential drug candidate.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. This allows for the estimation of the binding affinity and the identification of key interactions.

In the context of this compound, docking studies can be performed against various protein targets to explore its potential therapeutic applications. For example, similar aniline derivatives have been investigated as inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target in the treatment of Parkinson's disease. asiapharmaceutics.info Docking simulations would reveal how this compound fits into the active site of such an enzyme, highlighting the specific amino acid residues it interacts with and providing a rationale for its potential inhibitory activity. The binding energy, calculated from these simulations, offers a quantitative measure of the binding affinity.

Advanced In Silico Prediction of Chemical Properties and Behavior

A variety of in silico tools can be used to predict the physicochemical properties and pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. These predictions are vital for assessing the drug-likeness of a compound.

Predicted Physicochemical Properties:

PropertyValue
Molecular Weight220.66 g/mol myskinrecipes.com
Molecular FormulaC₁₁H₉ClN₂O myskinrecipes.com
XLogP31.9 nih.govnih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count2 nih.gov
Topological Polar Surface Area48.1 Ų nih.gov

These predicted values suggest that this compound generally adheres to Lipinski's rule of five, a guideline used to evaluate the drug-likeness of a chemical compound.

Predicted ADME Properties:

Preclinical Biological Activity Mechanisms and Molecular Interactions of 3 Chloro 4 Pyridin 3 Yloxy Aniline Derivatives

Mechanisms of Enzyme Modulation

Derivatives of 3-chloro-4-(pyridin-3-yloxy)aniline have been extensively studied as modulators of various enzymes, most notably protein kinases, which play a critical role in cellular signaling pathways.

The 3-chloro-4-anilino structural motif is a key feature in several potent kinase inhibitors. This part of the molecule often interacts with the hinge region of the ATP-binding pocket of kinases, a crucial interaction for inhibitory activity.

Derivatives have been specifically designed to target the Epidermal Growth Factor Receptor (EGFR) and its family member, ErbB-2 (also known as HER2). A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which contain the core 3-chloro-anilino structure, were developed as dual inhibitors of EGFR and ErbB-2. nih.gov These compounds were engineered based on the structure of Lapatinib, a known dual tyrosine kinase inhibitor. Molecular docking studies suggest these derivatives fit into the ATP-binding site of the kinases. nih.gov

The inhibitory concentrations (IC₅₀) for several of these pyrimidine (B1678525) derivatives highlight their potency against both EGFR and ErbB-2 kinases. nih.gov For instance, the compound 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine demonstrated significant dual inhibitory activity. nih.gov Similarly, the related compound 3-Chloro-4-(2-pyridylmethoxy)aniline is a known precursor for the synthesis of neratinib, another potent irreversible inhibitor of EGFR and HER2 kinases used in cancer therapy. tcichemicals.com

Beyond EGFR and c-Met, the structural framework of 3-chloro-aniline derivatives has shown potential for inhibiting other enzyme systems.

Cyclin-Dependent Kinases (CDKs): Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit CDKs, which are crucial for cell cycle regulation. nih.govnih.gov Compounds from this class showed inhibitory activity against both CDK2 and CDK9. nih.gov Specifically, compounds 9a and 14g from the study demonstrated potent inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Monoamine Oxidase-B (MAO-B): In silico studies have explored derivatives of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine as potential inhibitors of MAO-B. asiapharmaceutics.info This enzyme is a target for treating Parkinson's disease, as its inhibition can increase dopamine (B1211576) levels in the brain. asiapharmaceutics.info Docking studies revealed that these derivatives could have a higher binding affinity for the MAO-B enzyme than standard inhibitors like selegiline (B1681611) and safinamide. asiapharmaceutics.info

Dishevelled 1 (DVL1): The WNT/β-catenin signaling pathway, which is often dysregulated in cancer, involves the protein Dishevelled 1 (DVL1). nih.gov Small molecules have been developed to inhibit the DVL PDZ domain, a key interaction site. While not direct derivatives of this compound, related indole-based structures have been identified as DVL inhibitors, suggesting that complex heterocyclic systems attached to a chloro-substituted phenyl ring can target protein-protein interactions within this pathway. nih.gov

Antimicrobial Activity at the Molecular Level

The chemical properties of aniline (B41778) derivatives also confer antimicrobial capabilities. The mechanisms often involve disruption of essential bacterial and fungal structures and functions.

Aniline derivatives, including those with chloro and fluoro substitutions, have demonstrated notable antibacterial effects. Studies on trifluoro-anilines revealed that their mechanism of action includes the physical destruction of the bacterial cell membrane. nih.govnih.gov This leads to a loss of cellular integrity and rapid, bactericidal effects. nih.gov

Furthermore, these compounds can suppress key virulence factors. nih.gov This includes the inhibition of biofilm formation, which is crucial for bacterial colonization and resistance. nih.govnih.gov Other virulence factors that are significantly reduced include motility, protease activity, and hemolysis, all of which are essential for the pathogenicity of bacteria like Vibrio parahaemolyticus. nih.govnih.gov

Pyridine-containing compounds are known to possess antifungal properties. nih.gov The mechanisms can be varied, but for aniline and chloro-substituted derivatives, the disruption of the fungal cell membrane is a likely mode of action, similar to their antibacterial effects. One study noted that a 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative showed moderate antibiofilm activity against Candida albicans, suggesting that interference with fungal community structures is a key mechanism. mdpi.com

Anticancer Activity and Cellular Mechanisms (in vitro, cell line based)

The enzyme-inhibiting properties of this compound derivatives translate directly into potent anticancer activity in cell-based assays. The primary cellular mechanisms involve inducing cell cycle arrest and apoptosis (programmed cell death).

Derivatives designed as EGFR/ErbB-2 inhibitors show significant antiproliferative activity against cancer cell lines that overexpress these receptors. For example, 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine was effective against the A431 (epidermoid carcinoma) and SKOV-3 (ovarian cancer) cell lines. nih.gov

Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which share the chloro-aniline feature, have been shown to induce a subG0/G1 cell cycle arrest. mdpi.com This arrest indicates DNA fragmentation and suggests that the cells are undergoing apoptosis. mdpi.com The induction of apoptosis was confirmed by flow cytometry, which showed a significant increase in the percentage of early and late apoptotic cells after treatment. mdpi.com

The CDK inhibitors derived from pyrazolo[3,4-b]pyridines also demonstrated significant cytotoxicity against a panel of human cancer cell lines, including Hela (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). nih.govnih.gov Their mechanism involves halting the cell cycle, which prevents cancer cell proliferation and ultimately triggers apoptosis. nih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

The anticancer potential of this compound derivatives is significantly attributed to their ability to modulate key pathways governing cell proliferation and apoptosis. Research on structurally related compounds, such as anilinoquinazolines, provides insights into these mechanisms.

Studies on N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a compound sharing the chloroaniline moiety, have shown that it can induce apoptosis through the intrinsic pathway. nih.gov This process is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.gov The shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. nih.gov

The activation of caspase-3 is a critical step in the execution phase of apoptosis. Once activated, caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Interference with Cell Cycle Progression

In addition to inducing apoptosis, derivatives of this compound can interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation.

Investigations into related quinazoline (B50416) derivatives have demonstrated the ability to cause cell cycle arrest at different phases. For instance, some anilinoquinazoline (B1252766) analogues have been shown to induce G2/M phase arrest in colon cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby halting their proliferation. The specific mechanisms often involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key drivers of cell cycle progression.

Identification of Molecular Targets within Cancer Cells

The biological effects of this compound derivatives are mediated by their interaction with specific molecular targets within cancer cells. While direct targets for the parent compound are not extensively documented, studies on structurally similar molecules have identified several key proteins.

One of the most prominent targets for related anilinoquinazoline compounds is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, these compounds can block downstream signaling pathways that are essential for tumor development.

Furthermore, docking and quantitative structure-activity relationship (QSAR) studies on a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives have identified the c-Met kinase as a potential target. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell migration, invasion, and angiogenesis. The inhibition of c-Met signaling represents a promising strategy for cancer therapy.

Antiviral Activity and Mechanistic Insights

While the primary focus of research on this compound derivatives has been on their anticancer properties, there is emerging interest in their potential as antiviral agents. The broad structural class of pyridine-containing compounds has been shown to exhibit a range of antiviral activities. However, specific studies on the antiviral mechanisms of this compound and its direct derivatives are limited in the public domain. General mechanisms for related heterocyclic compounds may involve the inhibition of viral entry, replication, or release from host cells. Further research is needed to elucidate the specific antiviral targets and pathways for this particular class of compounds.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds and designing more potent and selective derivatives. For compounds related to this compound, SAR studies have provided valuable insights into the chemical features that govern their biological function.

Integration of Omics Technologies for Pathway Elucidation

The comprehensive understanding of the biological effects of this compound derivatives can be greatly enhanced by the integration of "omics" technologies. Genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by these compounds.

For instance, transcriptomic analysis (e.g., RNA sequencing) can identify changes in gene expression patterns in response to treatment, revealing the signaling pathways that are modulated. Proteomic approaches can identify the protein targets and downstream effectors of the compounds. Metabolomics can shed light on the metabolic reprogramming induced in cancer cells. Although specific omics studies on this compound are not widely reported, the application of these technologies holds great promise for elucidating their complex mechanisms of action and for the identification of biomarkers for predicting treatment response.

Material Science Applications of 3 Chloro 4 Pyridin 3 Yloxy Aniline and Its Derivatives

Role as Building Blocks for Advanced Organic Materials

The structural attributes of 3-Chloro-4-(pyridin-3-yloxy)aniline, including the presence of a reactive amine group and the combined electronic effects of the chloro, pyridyl, and oxy substituents, make it a valuable monomer and precursor for a variety of complex organic structures.

Monomer in Polymer Synthesis

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available research, the broader class of aniline (B41778) derivatives is well-known for its ability to form conductive polymers. For instance, the copolymerization of aniline with chloroaniline has been explored for applications in paint coatings. These studies demonstrate that the incorporation of chloro-substituted anilines can influence the properties of the resulting polyaniline, such as its morphology and electrical conductivity. The presence of the pyridin-3-yloxy group in this compound introduces additional functionality, potentially leading to polymers with unique solubility, thermal stability, and coordination capabilities.

The synthesis of copolymers using this compound could proceed via oxidative polymerization or through condensation reactions involving the amine functionality. The resulting polymers would be expected to possess a combination of the properties of polyaniline and the pyridyl-ether moiety, making them candidates for applications in anti-static coatings, corrosion protection, and sensor technology.

Precursor for Dendrimers and Supramolecular Assemblies

The trifunctional nature of this compound, with reactive sites on the aniline and pyridine (B92270) rings, makes it a theoretical candidate for the construction of dendritic and supramolecular architectures. Dendrimers are highly branched, well-defined macromolecules, and the branching can be potentially initiated from the core structure of this aniline derivative.

Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The pyridine nitrogen in this compound can act as a hydrogen bond acceptor or a coordination site for metal ions, while the aniline moiety can participate in hydrogen bonding as a donor. These interactions can drive the self-assembly of the molecules into ordered, higher-order structures with potential applications in drug delivery, catalysis, and sensing.

Functional Materials Development

The unique electronic and structural features of this compound and its derivatives suggest their potential in the development of a range of functional materials.

Organic Light-Emitting Diode (OLED) Materials

While direct application of this compound in OLEDs is not yet reported, its constituent parts, aniline and pyridine derivatives, are common components in materials designed for OLEDs. Aniline derivatives are often used in hole-transporting layers, while pyridine-containing compounds can be found in electron-transporting and emissive layers. The combination of these functionalities in a single molecule could lead to the development of bipolar host materials or efficient emitters. The chloro-substituent can further tune the electronic properties, such as the HOMO and LUMO energy levels, which is a critical aspect in the design of efficient OLED devices.

Aggregation-Induced Emission (AIE) Active Compounds

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in bio-imaging and solid-state lighting. Materials based on diphenylamine (B1679370) and pyridine have been shown to exhibit aggregation-induced emission enhancement.

Although specific AIE studies on this compound are not available, its structural similarity to known AIE-active compounds suggests that its derivatives could be designed to exhibit this property. By introducing rotor-like structures or groups that restrict intramolecular rotation in the aggregated state, it may be possible to develop novel AIEgens based on this scaffold.

Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The pyridine nitrogen and the amine group of this compound make it an excellent candidate as a ligand for the construction of Metal-Organic Frameworks (MOFs) and a building block for Covalent Organic Frameworks (COFs).

In MOFs, the pyridine moiety can coordinate to metal centers, while the aniline group can be further functionalized or participate in hydrogen bonding within the framework, leading to porous materials with potential applications in gas storage, separation, and catalysis.

For COFs, which are porous crystalline polymers built from organic monomers linked by strong covalent bonds, this compound can serve as a multifunctional building block. The amine group can undergo condensation reactions with aldehydes or other functional groups to form the framework linkages. The presence of the pyridyl group within the COF structure can impart basicity and metal-coordination sites, enhancing the functionality of the resulting material for applications in catalysis and selective adsorption. While specific MOFs or COFs based on this exact molecule are yet to be reported in detail, the general class of pyridyl-containing anilines is recognized for its potential in this area.

Surface Functionalization and Coating Technologies

The aniline functional group in this compound and its derivatives offers a route for surface functionalization and the development of novel coating materials. Aniline and its derivatives can be electropolymerized to form conductive polymer films on various substrates. These polyaniline films are known for their electrical conductivity, environmental stability, and tunable properties.

Copolymers of aniline with other monomers, such as fluoroaniline, have been synthesized to create materials with tailored electronic and conductive properties. researchgate.net These copolymers are being investigated for a range of applications, including in electronic devices and as conductive coatings. researchgate.net The presence of the chloro and pyridinoxy groups in this compound could impart specific properties to such polymers, such as altered solubility, adhesion, and electronic characteristics.

The functionalization of surfaces with thin films of aniline-based polymers can be used to create sensors, modify the biocompatibility of materials, or provide corrosion resistance. While specific research on the use of this compound in surface coatings is limited, the general field of polyaniline coatings is well-established.

The following table outlines potential applications of polymers derived from aniline compounds in surface functionalization and coating technologies.

Application Area Description Relevant Properties of Aniline-based Polymers
Conductive Coatings Formation of electrically conductive layers on insulating substrates.Electrical conductivity, environmental stability, ease of synthesis. researchgate.net
Corrosion Protection Creation of a barrier layer to prevent the corrosion of metals.Formation of a passive layer, adhesion to metal surfaces.
Sensors Immobilization of a sensing layer on a transducer surface.Ability to interact with analytes, change in conductivity or optical properties upon interaction.
Biocompatible Coatings Modification of the surface of medical implants to improve their interaction with biological systems.Biocompatibility, ability to promote cell adhesion and growth.

Environmental Fate and Transformation Studies of 3 Chloro 4 Pyridin 3 Yloxy Aniline

Degradation Pathways in Environmental Matrices

The environmental degradation of 3-Chloro-4-(pyridin-3-yloxy)aniline is expected to be influenced by its constituent chemical groups: the chlorinated aniline (B41778) ring, the pyridine (B92270) ring, and the ether linkage that connects them. The primary degradation pathways are anticipated to include photocatalysis, hydrolysis, and biodegradation.

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalytic degradation is a promising advanced oxidation process for the breakdown of persistent organic pollutants. For chloroanilines, photocatalysis using semiconductor materials like titanium dioxide (TiO₂) has been shown to be effective. The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst. These radicals can attack the aromatic ring, leading to its degradation.

The kinetics of photocatalytic degradation of chloroanilines often follow pseudo-first-order kinetics. mdpi.com The degradation mechanism for analogous compounds suggests that the process for this compound would likely involve initial attack by hydroxyl radicals on the electron-rich aniline ring. This can lead to hydroxylation of the benzene (B151609) ring and subsequent ring cleavage. The pyridine ring is generally more resistant to photocatalytic attack than the benzene ring. The presence of the chlorine atom can influence the rate of degradation, with complete mineralization to CO₂, H₂O, chloride ions, and ammonium (B1175870) ions being the ultimate goal of the process. mdpi.com

Key intermediates in the photocatalytic degradation of similar chloroanilines include aminophenols and benzidines. mdpi.com The photodecomposition of some chloroanilines has also been shown to produce compounds like chlorophenols and benzoquinones. mdpi.com

Table 1: Postulated Photocatalytic Degradation Parameters for Chloroanilines

ParameterTypical Value/Observation for ChloroanilinesReference
Kinetics Pseudo-first-order mdpi.com
Primary Reactant Hydroxyl radicals (•OH) mdpi.com
Initial Attack Site Aniline ring mdpi.com
Potential Intermediates Aminophenols, Benzidines, Chlorophenols, Benzoquinones mdpi.com
End Products CO₂, H₂O, Cl⁻, NH₄⁺ mdpi.com

This table presents generalized findings for chloroanilines as direct data for this compound is not available.

Hydrolytic Stability and Transformation

The hydrolytic stability of this compound will be primarily determined by the ether linkage connecting the chloroaniline and pyridine rings. Ether linkages are generally stable to hydrolysis under neutral pH conditions but can be cleaved under acidic or basic conditions, although this often requires elevated temperatures.

Studies on the structurally similar drug Sorafenib, which also contains a pyridyloxy ether linkage, indicate that the molecule is relatively stable. However, under certain conditions, hydrolysis of the amide group in Sorafenib can occur. For this compound, which lacks an amide group, the primary point of hydrolytic attack would be the ether bond. Cleavage of this bond would result in the formation of 3-chloro-4-aminophenol and 3-hydroxypyridine (B118123). The rate of this hydrolysis is expected to be slow under typical environmental pH and temperature conditions.

Biodegradation Processes in Soil and Water Systems

Biodegradation is a key process for the removal of organic pollutants from soil and water. The biodegradation of chloroanilines has been studied, with several bacterial strains capable of utilizing them as a source of carbon and nitrogen. The degradation typically proceeds via an initial dioxygenase-catalyzed attack on the aromatic ring, leading to the formation of chlorocatechols. These intermediates are then further degraded through either ortho- or meta-cleavage pathways. researchgate.net

The pyridine ring is also susceptible to microbial degradation, often initiated by hydroxylation. Bacteria capable of degrading pyridine have been isolated from various environments.

For this compound, biodegradation would likely involve the concerted action of microbial communities capable of degrading both chloroaromatic and pyridine-containing compounds. It is plausible that initial enzymatic attack could occur on either the aniline or the pyridine ring. Given the structural complexity, co-metabolism, where the compound is degraded in the presence of other growth-supporting substrates, may play a significant role. The cleavage of the ether bond is also a possible initial step in the biodegradation pathway.

Elucidation and Characterization of Transformation Products

Identifying the transformation products of a compound is crucial for understanding its environmental fate and potential toxicity. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.

Identification Using High-Resolution Mass Spectrometry

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the method of choice for identifying unknown transformation products in complex environmental matrices. This technique provides accurate mass measurements, which allow for the determination of elemental compositions and the elucidation of molecular formulas for the parent compound and its degradation products. Tandem mass spectrometry (MS/MS) further provides structural information through fragmentation analysis.

For a compound like this compound, LC-HRMS would be instrumental in identifying hydroxylated intermediates, products of ether bond cleavage, and other transformation products formed during photocatalytic, hydrolytic, or biological degradation. Studies on the metabolism of the analogous drug Sorafenib have successfully used LC-MS/MS to identify metabolites such as Sorafenib N-oxide, N-hydroxymethyl sorafenib, and N-demethylated sorafenib. nih.govnih.gov These findings suggest that similar transformations could occur for this compound.

Proposed Degradation Pathways

Based on the information gathered from analogous compounds, a tentative degradation pathway for this compound can be proposed.

Photocatalytic Pathway: Initial attack by hydroxyl radicals on the chloroaniline ring, leading to hydroxylation and subsequent ring opening. The pyridine ring may remain intact initially but would eventually be degraded.

Hydrolytic Pathway: Cleavage of the ether bond under acidic or basic conditions to yield 3-chloro-4-aminophenol and 3-hydroxypyridine.

Biodegradation Pathway: This is likely to be the most complex pathway, potentially involving multiple initial steps:

Hydroxylation of the aniline or pyridine ring.

Dioxygenase-mediated cleavage of the aniline ring to form chlorocatechol-like intermediates.

Cleavage of the ether linkage by etherase enzymes.

N-oxidation of the aniline nitrogen, similar to the formation of Sorafenib N-oxide. nih.gov

Further degradation of these initial products would lead to smaller, more polar molecules, and ultimately to mineralization.

Table 2: Proposed Major Transformation Products of this compound

Transformation ProductProposed Formation PathwayReference (Analogous Compound)
3-Chloro-4-aminophenol Hydrolysis, Biodegradation-
3-Hydroxypyridine Hydrolysis, Biodegradation-
Hydroxylated derivatives Photocatalysis, Biodegradation mdpi.com
N-oxide derivative Biodegradation nih.gov

This table is based on proposed pathways and data from analogous compounds due to the lack of direct studies on this compound.

Environmental Persistence and Mobility Assessment

The persistence and mobility of this compound in the environment are governed by its susceptibility to various transport and degradation processes. The assessment relies heavily on data from structurally similar compounds.

Sorption to Soil and Sediment

The aniline moiety of the molecule is known to interact strongly with soil components. Primary aromatic amines can form irreversible complexes with humic matter in soil, leading to immobilization nih.gov. For related chloroanilines, such as 3,4-dichloroaniline (B118046), sorption is significantly influenced by the soil's organic matter content rather than clay content or cation exchange capacity epa.gov. This suggests that this compound will likely exhibit significant binding in soils rich in organic carbon. The pyridine component is also known to partition to soils and sediments nih.gov. The combination of these structural features would likely result in low mobility in most soil types.

Table 1: Soil Sorption Coefficient (Koc) for this compound

Compound CAS Number Koc Value Data Source

Leaching Potential in Terrestrial Systems

The potential for this compound to leach through the soil profile into groundwater is directly related to its sorption characteristics. Given the expected strong sorption to soil organic matter, the leaching potential is presumed to be low.

Studies on other pesticides have shown that strong adsorption to soil particles confines the majority of the chemical to the upper soil layers, minimizing leaching researchgate.net. For chloroanilines, the formation of complexes with humic substances further reduces their availability for transport with percolating water nih.gov. Therefore, in terrestrial systems, this compound is expected to remain largely in the topsoil, with a low probability of contaminating groundwater resources, especially in soils with higher organic content.

Volatilization from Water and Soil

Volatilization is not anticipated to be a significant dissipation pathway for this compound from water or moist soil surfaces. This assessment is based on the physicochemical properties of its parent structures.

Anilines generally have low vapor pressures and Henry's Law constants. For instance, pyridine in water is unlikely to volatilize to a significant degree nih.gov. While a specific Henry's Law constant for this compound is not available, its relatively high molecular weight and polar nature, conferred by the amine and pyridine groups, suggest a low tendency to partition from water to air.

Analytical Methods for Environmental Monitoring and Residue Analysis

Specific analytical methods for the routine monitoring of this compound in environmental matrices like soil, water, or sediment have not been explicitly detailed in published literature. However, established methods for other aniline derivatives are readily adaptable.

The determination of aniline compounds in environmental samples is typically achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC) thermofisher.com.

Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) is a highly selective and sensitive method for analyzing a wide range of anilines in water samples epa.gov. This method would likely involve a liquid-liquid or solid-phase extraction (SPE) of the sample, followed by concentration and analysis. For complex matrices, a cleanup step using techniques like Florisil column chromatography may be necessary epa.gov. To confirm the identity of the analyte, GC-mass spectrometry (GC-MS) is the preferred technique epa.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a viable alternative to GC, particularly because it can analyze polar and thermolabile compounds without the need for derivatization thermofisher.com. An HPLC system equipped with a UV or electrochemical detector could be used for quantification researchgate.net. On-line SPE-HPLC systems offer automation and high sensitivity for determining trace levels of anilines in water samples thermofisher.com.

Any chosen method would require rigorous validation for this compound, including determination of the method detection limit (MDL), limit of quantification (LOQ), precision, and accuracy for each environmental matrix of interest.

Table 2: Potential Analytical Techniques for Environmental Monitoring

Technique Detector Sample Preparation Applicability Notes
Gas Chromatography (GC) Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) Extraction (LLE or SPE), optional cleanup and derivatization High sensitivity and selectivity. MS provides definitive identification. epa.govepa.gov

Mass Balance and Residue Formation Studies in Environmental Systems

There are no specific mass balance studies for this compound in environmental systems available in the public domain. Such studies are essential for understanding the ultimate fate of a chemical, accounting for its distribution and transformation over time.

A typical mass balance study, often conducted using a radiolabeled version of the compound (e.g., with ¹⁴C), would track its partitioning and degradation in a model system, such as a sediment-water microcosm. For example, a study on ¹⁴C-labeled 3,4-dichloroaniline (3,4-DCA) in a sediment-water system quantified its distribution over 56 days among the water phase, sediment extracts, and non-extractable residues (NER), as well as its mineralization to ¹⁴CO₂ researchgate.net. The study identified metabolites like 3,4-dichloroacetanilide and 3,3′,4,4′-tetrachloroazobenzene researchgate.net.

A similar investigation for this compound would be necessary to quantify its persistence, the extent of its mineralization, and the formation of bound residues in soil and sediment. It would also identify major degradation products, providing a complete picture of its environmental behavior. Without such a study, the potential for residue formation and long-term persistence remains largely unquantified.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3,4-dichloroaniline
3,4-dichloroacetanilide
3,3′,4,4′-tetrachloroazobenzene

Future Research Directions and Concluding Perspectives

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The core structure of 3-Chloro-4-(pyridin-3-yloxy)aniline is achiral. fda.gov However, its importance as a precursor for pharmacologically active agents necessitates a forward-look into asymmetric synthesis. Future research will likely focus on developing stereoselective methods to introduce chiral centers into derivatives of this compound. The goal is to create specific enantiomers or diastereomers of next-generation kinase inhibitors.

The rationale for this direction lies in the principle that different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. By controlling the three-dimensional arrangement of atoms, chemists can potentially enhance the binding affinity of a drug to its target, improve its selectivity, and reduce off-target effects. Research efforts may concentrate on the development of novel chiral catalysts and reagents that can facilitate these complex transformations efficiently and with high stereochemical control, paving the way for more potent and safer therapeutic agents.

Exploration of Structure-Property Relationships for Rational Design

Rational drug design is a cornerstone of modern medicinal chemistry, relying heavily on a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). frontiersin.org For the this compound scaffold, future research will systematically explore how modifications to its structure influence its physicochemical and biological properties.

This involves creating libraries of analogues by making targeted substitutions at various points on the molecule, such as the chloro- and pyridyloxy- groups. For instance, replacing the chlorine atom with other halogens (fluorine, bromine) or small functional groups could modulate the electronic properties and binding interactions of the final drug molecule. Similarly, altering the substitution pattern on the pyridine (B92270) ring could affect solubility, metabolic stability, and target engagement. These studies provide crucial data for building predictive models that can guide the design of new compounds with optimized characteristics. mdpi.com

Table 1: Potential Modifications and Their Anticipated Effects

Modification SiteExample ModificationPotential Effect on Properties
Chloro Group (Position 3)Replacement with -F, -Br, -CH3Alters lipophilicity, electronic distribution, and potential for halogen bonding, impacting binding affinity and selectivity.
Pyridine RingSubstitution with alkyl or alkoxy groupsCan improve metabolic stability and modulate the basicity (pKa) of the pyridine nitrogen, affecting solubility and cell permeability.
Aniline (B41778) Group (Position 1)Bioisosteric replacementCould enhance oral bioavailability or alter the hydrogen bonding capacity, potentially leading to new binding modes.
Ether LinkageReplacement with thioether or methylene (B1212753) bridgeChanges the conformational flexibility and geometry of the molecule, which can fine-tune its fit within a target's binding pocket.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of scaffolds like this compound will be no exception. chemrxiv.org These computational tools can process vast datasets from chemical experiments to identify patterns that are not obvious to human researchers. nih.gov

Future applications of AI and ML in this context include:

Predictive Modeling: Developing algorithms to accurately predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives based on their structure. nih.gov This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Generative Design: Using generative models to design entirely new molecules based on the this compound core that are optimized for specific biological targets. biorxiv.org

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and more efficient synthetic routes to the target compound and its derivatives, potentially identifying greener or more cost-effective pathways. chemrxiv.org

By leveraging these technologies, researchers can accelerate the discovery and development cycle of new drugs derived from this versatile chemical building block. frontiersin.org

Discovery of Novel Biological Targets and Therapeutic Modalities

While the this compound scaffold is a well-established component of kinase inhibitors used in oncology, its therapeutic potential may extend far beyond this area. Future research will likely focus on screening derivatives of this compound against a wider array of biological targets to uncover new therapeutic applications.

Recent studies have explored derivatives of similar halogenated anilines for different therapeutic purposes. For example, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been investigated as potential inhibitors of monoamine oxidase-B (MAO-B) for the treatment of Parkinson's disease. asiapharmaceutics.info This suggests that the broader class of chloro-anilines has the potential to interact with diverse enzyme families.

Future screening campaigns, including high-throughput screening and phenotypic screening, could reveal unexpected activities against targets implicated in inflammatory diseases, neurodegenerative disorders, or infectious diseases. This exploration could open up entirely new avenues for drug development based on this proven chemical scaffold.

Development of Sustainable and Circular Economy Approaches in Compound Research

The principles of green chemistry and the circular economy are becoming increasingly important in the pharmaceutical and chemical industries. Future research on this compound and its production will aim to develop more sustainable and environmentally friendly processes.

Key areas of focus will include:

Greener Synthetic Routes: Designing syntheses that minimize the use of hazardous reagents and solvents, reduce the number of synthetic steps, and maximize atom economy. This could involve exploring novel catalytic systems or flow chemistry processes.

Waste Reduction and Valorization: Developing methods to recycle solvents and catalysts used in the manufacturing process. Furthermore, by-products that are currently treated as waste could be investigated for potential applications, turning them into valuable co-products.

Use of Renewable Feedstocks: While challenging for complex aromatic compounds, long-term research may explore the synthesis of key precursors from bio-based, renewable sources rather than petrochemicals.

By adopting these sustainable practices, the chemical community can reduce the environmental footprint associated with the production of this important pharmaceutical intermediate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-4-(pyridin-3-yloxy)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-chloro-4-fluoronitrobenzene and pyridin-3-ol under alkaline conditions (e.g., K₂CO₃/DMF), followed by nitro group reduction using Fe/NH₄Cl or catalytic hydrogenation. Key factors include:

  • Alkalinity : Excess base (e.g., K₂CO₃) ensures deprotonation of the hydroxyl group in pyridin-3-ol, facilitating SNAr .
  • Reduction : Fe/NH₄Cl provides an 82% yield in related aniline derivatives, while catalytic hydrogenation may reduce side products .
    • Data Table :
MethodYield (%)Purity (%)Reference
SNAr + Fe/NH₄Cl82>95
SNAr + H₂/Pd-C7590

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridyloxy vs. phenoxy groups) via aromatic proton splitting and coupling constants .
  • XRD : Resolve ambiguities in regiochemistry (e.g., pyridin-3-yl vs. pyridin-2-yl substitution) by comparing bond lengths/angles to crystallographic databases .
  • HPLC-MS : Verify purity (>95%) and molecular weight (C₁₁H₈ClN₂O, MW 220.65) .

Q. What are the key reactivity patterns of the pyridyloxy and aniline moieties in this compound?

  • Methodology :

  • Electrophilic Substitution : The electron-withdrawing Cl and pyridyloxy groups deactivate the benzene ring, directing further substitutions to the meta/para positions of the aniline .
  • Oxidation : The aniline group is prone to oxidation; stabilize with antioxidants (e.g., ascorbic acid) during storage .
  • Derivatization : Acylation (e.g., with cyanoacetic acid) is feasible at the aniline NH₂ group for drug intermediate synthesis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodology :

  • DFT Calculations : Model transition states for SNAr to predict regioselectivity (e.g., pyridin-3-yl vs. pyridin-2-yl attachment) .
  • Solvent Screening : Use COSMO-RS simulations to select solvents (e.g., DMF vs. DMSO) that minimize side reactions .
    • Case Study : A 2021 study on piperazine derivatives used XRD-guided DFT to refine synthetic routes, reducing impurities by 15% .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodology :

  • Enzyme Assays : Test against multiple targets (e.g., cytochrome P450 vs. kinase enzymes) to clarify specificity .
  • Dose-Response Curves : Compare IC₅₀ values across studies to identify batch-dependent variability (e.g., purity differences) .
    • Example : A 2020 study found antifungal activity (IC₅₀ = 5 µM) in one batch but no activity in another due to trace Fe³⁺ residues altering redox properties .

Q. How does crystallographic data inform the design of derivatives with enhanced stability?

  • Methodology :

  • XRD Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between NH₂ and Cl) to guide salt/cocrystal formation .
  • Torsion Angles : Optimize substituents (e.g., methyl groups on pyridine) to reduce steric strain in derivatives .
    • Data Table :
ParameterValue (Å/°)Reference
C-Cl Bond Length1.73
Pyridine-Benzene Angle112°

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology :

  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., Fe residues) via evaporative light scattering .
  • NMR Relaxation : Use T₁/T₂ measurements to identify paramagnetic contaminants .
    • Case Study : A 2023 study resolved a 2% impurity as 3-chloro-4-(pyridin-2-yloxy)aniline, a regioisomer formed during SNAr .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoaffinity probes in target identification?

  • Methodology :

  • Diazirine Incorporation : Replace Cl with a diazirine group for UV-induced crosslinking to protein targets .
  • Click Chemistry : Attach alkyne handles for CuAAC conjugation with fluorescent tags .

Q. How do solvent polarity and pH affect its stability in biological assays?

  • Methodology :

  • Accelerated Stability Testing : Use Arrhenius modeling (25–40°C) to predict degradation rates in PBS/DMSO .
  • pH Titration : Monitor NH₂ protonation (pKa ~3.6) to optimize buffer conditions for enzyme assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.